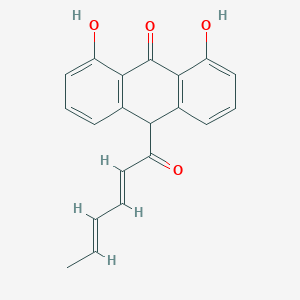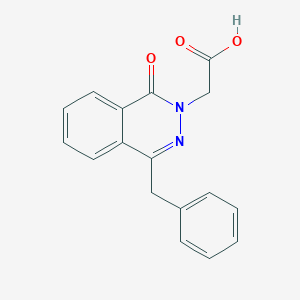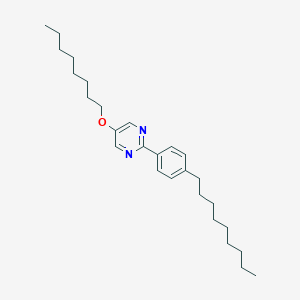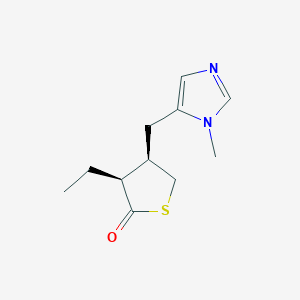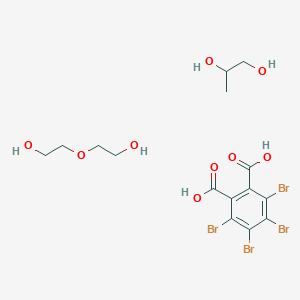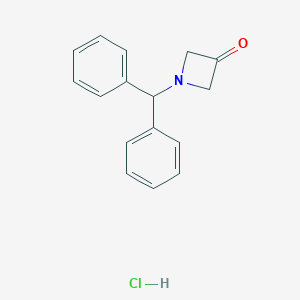
1-Benzhydrylazetidin-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydrylazetidin-3-one hydrochloride is a synthetic compound that belongs to the class of azetidinones. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 1-Benzhydrylazetidin-3-one hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has also been suggested that this compound may act as a sodium channel blocker, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzhydrylazetidin-3-one hydrochloride exhibits significant anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a potentially safe candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Benzhydrylazetidin-3-one hydrochloride in lab experiments is its ease of synthesis and availability. Additionally, this compound has a relatively low cost compared to other compounds with similar biological activities. However, one of the limitations of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-Benzhydrylazetidin-3-one hydrochloride. One area of interest is the development of more potent and selective derivatives of this compound for the treatment of various neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, the use of 1-Benzhydrylazetidin-3-one hydrochloride in the synthesis of other biologically active compounds should also be explored.
Méthodes De Synthèse
The synthesis of 1-Benzhydrylazetidin-3-one hydrochloride involves the reaction of benzhydrylamine with ethyl chloroacetate in the presence of sodium hydride to form ethyl 2-benzhydrylazetidine-3-carboxylate. This intermediate compound is then hydrolyzed with hydrochloric acid to yield 1-Benzhydrylazetidin-3-one hydrochloride. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Applications De Recherche Scientifique
1-Benzhydrylazetidin-3-one hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of Parkinson's disease and Alzheimer's disease. In organic synthesis, 1-Benzhydrylazetidin-3-one hydrochloride can be used as a chiral building block for the synthesis of various compounds. It has also been used as a starting material for the synthesis of other azetidinone derivatives with potential biological activities.
Propriétés
Numéro CAS |
118972-99-9 |
|---|---|
Nom du produit |
1-Benzhydrylazetidin-3-one hydrochloride |
Formule moléculaire |
C16H16ClNO |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
1-benzhydrylazetidin-3-one;hydrochloride |
InChI |
InChI=1S/C16H15NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16H,11-12H2;1H |
Clé InChI |
CZZSOMUDZAYRTD-UHFFFAOYSA-N |
SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canonique |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
